2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one
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Overview
Description
2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one is an organic compound that features a naphthalene ring and a phenylazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene ring can be functionalized through various reactions such as Friedel-Crafts acylation.
Formation of the Phenylazepane Moiety: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the phenylazepane moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of materials or as a chemical additive.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-1-(3-phenylpiperidin-1-yl)ethanone
- 2-(Naphthalen-1-yl)-1-(3-phenylmorpholin-1-yl)ethanone
Uniqueness
2-(naphthalen-1-yl)-1-(3-phenylazepan-1-yl)ethan-1-one is unique due to the presence of the azepane ring, which may confer different chemical and biological properties compared to similar compounds with piperidine or morpholine rings.
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(3-phenylazepan-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c26-24(17-21-14-8-13-20-11-4-5-15-23(20)21)25-16-7-6-12-22(18-25)19-9-2-1-3-10-19/h1-5,8-11,13-15,22H,6-7,12,16-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVNXMSRQSOETC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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